

# A Comparative Guide to Lenacapavir in Indirect Treatment Analyses for HIV

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **lenacapavir** with alternative antiretroviral agents, based on available indirect treatment comparison (ITC) studies. The information is intended to support researchers, scientists, and drug development professionals in their understanding of **lenacapavir**'s relative efficacy and safety profile. Data is presented through structured tables, detailed experimental protocols, and visual diagrams to facilitate interpretation.

## Comparative Efficacy and Safety of Lenacapavir

Indirect treatment comparisons are statistical methods used to compare interventions from different clinical trials when head-to-head trials are not available. The following tables summarize the quantitative data from key ITC studies involving **lenacapavir** for both treatment of multidrug-resistant HIV-1 and for pre-exposure prophylaxis (PrEP).

# **Lenacapavir for the Treatment of Multidrug-Resistant HIV-1**

An unanchored simulated treatment comparison was conducted to assess the efficacy of **lenacapavir** in combination with an optimized background regimen (OBR) against other treatments for heavily treatment-experienced (HTE) individuals with multidrug-resistant (MDR) HIV-1.[1][2]



| Outcome                                                                                                             | Lenacapavir + OBR<br>vs. Fostemsavir +<br>OBR | Lenacapavir + OBR<br>vs. Ibalizumab +<br>OBR | Lenacapavir + OBR<br>vs. OBR alone |
|---------------------------------------------------------------------------------------------------------------------|-----------------------------------------------|----------------------------------------------|------------------------------------|
| Virologic Suppression<br>(HIV-1 RNA <50<br>copies/mL) at Weeks<br>24-28 (Odds Ratio;<br>95% Confidence<br>Interval) | 6.57 (1.34–32.28)                             | 8.93 (2.07–38.46)                            | 12.74 (1.70–95.37)                 |
| Change from Baseline in CD4 Cell Count                                                                              | Similar                                       | Similar                                      | -                                  |

**OBR: Optimized Background Regimen** 

### **Lenacapavir for HIV Pre-Exposure Prophylaxis (PrEP)**

An indirect treatment comparison was performed to evaluate the relative efficacy of long-acting injectable **lenacapavir** and cabotegravir for HIV PrEP. The analysis used two network approaches with either no PrEP or daily oral emtricitabine/tenofovir disoproxil fumarate (F/TDF) as common comparators.[3]

| Outcome                                                      | Lenacapavir vs. Cabotegravir (Hazard<br>Ratio; 95% Credible Interval) |
|--------------------------------------------------------------|-----------------------------------------------------------------------|
| HIV Acquisition Risk (using no PrEP as common comparator)    | 1.04 (0.19–5.69)                                                      |
| HIV Acquisition Risk (using oral F/TDF as common comparator) | Evidence of no difference                                             |

## **Experimental Protocols**

The following sections detail the methodologies of the key clinical trials that provided the data for the indirect treatment comparisons.



#### **Lenacapavir Clinical Trials**

CAPELLA (NCT04150068): This Phase 2/3 study evaluated the safety and efficacy of **lenacapavir** in heavily treatment-experienced people with multidrug-resistant HIV-1 infection. [1][2]

- Study Design: The trial had two cohorts. In the randomized cohort, participants were
  assigned to receive either oral lenacapavir or placebo in addition to their failing regimen for
  14 days, followed by open-label subcutaneous lenacapavir every six months plus an
  optimized background regimen. The non-randomized cohort received open-label
  lenacapavir and an optimized background regimen from the start.
- Inclusion Criteria: Adults with confirmed HIV-1, resistance to at least two antiretroviral agents from three of the four main classes, and ongoing viral replication despite treatment.
- Primary Endpoint: The proportion of participants in the randomized cohort with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the 14-day functional monotherapy period.

PURPOSE 1 (NCT04994509) and PURPOSE 2 (NCT04925752): These are ongoing Phase 3 trials evaluating the safety and efficacy of **lenacapavir** for HIV PrEP in different populations.

- Study Design: Both are double-blind, randomized, active-controlled studies. PURPOSE 1
  enrolls cisgender women, while PURPOSE 2 enrolls cisgender men, transgender women,
  transgender men, and gender non-binary individuals who have sex with men. Participants
  are randomized to receive either subcutaneous lenacapavir every six months or daily oral
  F/TDF.
- Inclusion Criteria: HIV-negative individuals at high risk for HIV infection.
- Primary Endpoint: The rate of incident HIV infections in the lenacapavir group compared to the F/TDF group.

### **Comparator Clinical Trials**

BRIGHTE (NCT02362503): This Phase 3 trial assessed the safety and efficacy of fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1.



- Study Design: The study included a randomized and a non-randomized cohort. In the
  randomized cohort, participants received either fostemsavir or placebo in addition to their
  failing regimen for eight days, followed by open-label fostemsavir plus an optimized
  background regimen. The non-randomized cohort received open-label fostemsavir and an
  optimized background regimen.
- Inclusion Criteria: Adults with HIV-1, limited treatment options due to resistance, intolerance, or contraindications, and a viral load ≥400 copies/mL.
- Primary Endpoint: The mean change in HIV-1 RNA from baseline at day 8 in the randomized cohort.

TMB-301 (NCT02475629): This Phase 3 trial evaluated the safety and efficacy of ibalizumab in heavily treatment-experienced adults with multidrug-resistant HIV-1.

- Study Design: A single-arm, open-label study where participants received a loading dose of intravenous ibalizumab followed by maintenance infusions every two weeks, in combination with an optimized background regimen.
- Inclusion Criteria: Adults with multidrug-resistant HIV-1, a viral load of >1000 copies/mL, and limited treatment options.
- Primary Endpoint: The proportion of patients with a ≥0.5 log10 copies/mL decrease in viral load from baseline to day 14.

HPTN 083 (NCT02720094) and HPTN 084 (NCT03164564): These Phase 2b/3 trials evaluated the safety and efficacy of long-acting injectable cabotegravir for HIV PrEP.

- Study Design: Both were double-blind, double-dummy, randomized, active-controlled trials comparing injectable cabotegravir every eight weeks to daily oral F/TDF. HPTN 083 enrolled cisgender men and transgender women who have sex with men, while HPTN 084 enrolled cisgender women.
- Inclusion Criteria: HIV-negative individuals at high risk for HIV infection.
- Primary Endpoint: The rate of incident HIV infections in the cabotegravir group compared to the F/TDF group.



#### **Visualizations**

### **Lenacapavir Signaling Pathway**

**Lenacapavir** is a first-in-class HIV-1 capsid inhibitor that disrupts multiple essential steps in the viral lifecycle.[4] It binds to the interface between capsid protein (p24) subunits, interfering with capsid assembly and disassembly. This dual mechanism of action inhibits the nuclear import of viral DNA, virus assembly and release, and the formation of a mature capsid core.[4]





Click to download full resolution via product page





Caption: Lenacapavir's dual mechanism of action in the HIV-1 lifecycle.

## **Experimental Workflow for Indirect Treatment** Comparison

The process of conducting an unanchored simulated treatment comparison involves several key steps, from systematic literature review to statistical analysis.



Click to download full resolution via product page

Caption: Workflow for an unanchored simulated treatment comparison.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Methods for Indirect Treatment Comparison: Results from a Systematic Literature Review
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of network meta-analysis in clinical guidelines PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenacapavir Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Guide to Lenacapavir in Indirect Treatment Analyses for HIV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1654289#indirect-treatment-comparison-studies-involving-lenacapavir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com